Pradimicin A dimethylamide hydrate
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Overview
Description
Pradimicin A dimethylamide hydrate is a derivative of pradimicin A, a benzonaphtacenequinone antibiotic known for its antifungal and antiviral properties. This compound is characterized by its ability to bind to carbohydrates, specifically mannose residues, making it a potent inhibitor of various pathogens, including viruses with highly glycosylated envelopes such as the human immunodeficiency virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pradimicin A dimethylamide hydrate involves several key steps:
Protection of Amino Groups: The amino groups in the pradimicin A molecule are protected using suitable protecting groups.
Dimethylation: The protected pradimicin A is then subjected to dimethylation using dimethylamine under controlled conditions.
Deprotection: The protecting groups are removed to yield pradimicin A dimethylamide.
Hydration: The final step involves the hydration of pradimicin A dimethylamide to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using actinomycetes, specifically Actinomadura hibisca. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pradimicin A dimethylamide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted pradimicin derivatives.
Scientific Research Applications
Pradimicin A dimethylamide hydrate has a wide range of scientific research applications:
Chemistry: Used as a carbohydrate-binding agent in studies involving glycosylated molecules.
Biology: Investigated for its role in inhibiting viral entry by binding to glycoproteins on the viral envelope.
Medicine: Explored as a potential therapeutic agent for treating fungal infections and viral diseases, including human immunodeficiency virus and severe acute respiratory syndrome coronavirus 2.
Industry: Utilized in the development of antifungal coatings and treatments for agricultural products
Mechanism of Action
The mechanism of action of pradimicin A dimethylamide hydrate involves its binding to mannose residues on glycoproteins. This binding disrupts the integrity of the fungal cell membrane and inhibits viral entry by preventing the virus from attaching to host cells. The interaction is calcium-dependent, forming a ternary complex with calcium ions and mannose residues .
Comparison with Similar Compounds
Pradimicin B: Another member of the pradimicin family with similar antifungal properties.
Benanomicin A: Structurally related to pradimicins, also exhibiting antifungal and antiviral activities.
Uniqueness: Pradimicin A dimethylamide hydrate stands out due to its enhanced water solubility and stability compared to other pradimicins. Its unique ability to form stable complexes with mannose residues and calcium ions makes it a potent inhibitor of both fungal and viral pathogens .
Properties
CAS No. |
133917-48-3 |
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Molecular Formula |
C42H49N3O17 |
Molecular Weight |
867.8 g/mol |
IUPAC Name |
N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C42H49N3O17/c1-13-8-20-26(33(52)23(13)39(56)44-14(2)40(57)45(5)6)25-18(11-19-27(34(25)53)30(49)17-9-16(58-7)10-21(46)24(17)29(19)48)31(50)37(20)61-42-36(55)38(28(43-4)15(3)60-42)62-41-35(54)32(51)22(47)12-59-41/h8-11,14-15,22,28,31-32,35-38,41-43,46-47,50-55H,12H2,1-7H3,(H,44,56) |
InChI Key |
XRDGOJQMYMSYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N(C)C)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
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